molecular formula C18H11Cl2FN2O4S B11295601 4-Fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

4-Fluorophenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11295601
M. Wt: 441.3 g/mol
InChI Key: SOHJXAMMXFPYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with fluorophenyl, chlorophenyl, and methanesulfonyl groups. Its distinct chemical properties make it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.

    Introduction of Substituents: The fluorophenyl and chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and are conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Methanesulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (S_NAr) reactions, where nucleophiles replace the halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones and reduction reactions to remove the sulfonyl group.

    Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H_2O_2), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).

    Coupling: Palladium catalysts (Pd), boronic acids, bases like potassium carbonate (K_2CO_3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials, including organic semiconductors and liquid crystals.

    Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of electron-withdrawing groups, such as fluorine and chlorine, enhances its binding affinity and specificity. Additionally, the methanesulfonyl group can form strong hydrogen bonds with target proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl 5-chloro-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 4-Fluorophenyl 5-chloro-2-[(4-bromophenyl)methanesulfonyl]pyrimidine-4-carboxylate
  • 4-Fluorophenyl 5-chloro-2-[(4-iodophenyl)methanesulfonyl]pyrimidine-4-carboxylate

Uniqueness

The uniqueness of 4-fluorophenyl 5-chloro-2-[(4-chlorophenyl)methanesulfonyl]pyrimidine-4-carboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both fluorine and chlorine atoms enhances its reactivity and binding affinity, making it a versatile compound for various applications. Additionally, the methanesulfonyl group provides unique steric and electronic effects that differentiate it from other similar compounds.

Properties

Molecular Formula

C18H11Cl2FN2O4S

Molecular Weight

441.3 g/mol

IUPAC Name

(4-fluorophenyl) 5-chloro-2-[(4-chlorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C18H11Cl2FN2O4S/c19-12-3-1-11(2-4-12)10-28(25,26)18-22-9-15(20)16(23-18)17(24)27-14-7-5-13(21)6-8-14/h1-9H,10H2

InChI Key

SOHJXAMMXFPYRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.